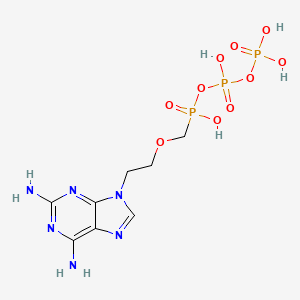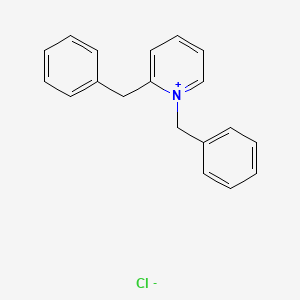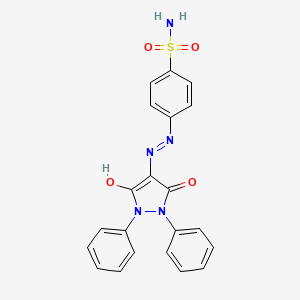
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride is a complex organic compound that belongs to the class of anthracycline antibiotics. It is a derivative of daunomycinone, which is known for its potent antitumor properties. This compound is primarily used in the field of medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-deoxyglucosyldaunomycinone Hydrochloride involves multiple steps, starting from the precursor daunomycinone. The process typically includes the following steps:
Glycosylation: Daunomycinone is glycosylated with a suitable glycosyl donor to introduce the 2-amino-2-deoxyglucose moiety.
Hydrochloride Formation: The resulting glycosylated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Production of daunomycinone through microbial fermentation.
Chemical Modification: Subsequent chemical modifications to introduce the 2-amino-2-deoxyglucose moiety and form the hydrochloride salt.
化学反应分析
Types of Reactions
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
科学研究应用
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-amino-2-deoxyglucosyldaunomycinone Hydrochloride involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell growth and proliferation. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication.
相似化合物的比较
Similar Compounds
Daunomycinone: The parent compound, known for its antitumor properties.
Doxorubicin: Another anthracycline antibiotic with similar therapeutic applications.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure.
Uniqueness
2-amino-2-deoxyglucosyldaunomycinone Hydrochloride is unique due to the presence of the 2-amino-2-deoxyglucose moiety, which enhances its solubility and potentially its therapeutic efficacy. This modification distinguishes it from other anthracycline antibiotics and may offer advantages in terms of pharmacokinetics and toxicity profiles.
属性
CAS 编号 |
32391-87-0 |
|---|---|
分子式 |
C27H30ClNO12 |
分子量 |
596.0 g/mol |
IUPAC 名称 |
(7S,9S)-9-acetyl-7-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO12.ClH/c1-9(30)27(37)6-11-16(13(7-27)39-26-19(28)25(36)22(33)14(8-29)40-26)24(35)18-17(21(11)32)20(31)10-4-3-5-12(38-2)15(10)23(18)34;/h3-5,13-14,19,22,25-26,29,32-33,35-37H,6-8,28H2,1-2H3;1H/t13-,14+,19+,22+,25+,26-,27-;/m0./s1 |
InChI 键 |
RVKXCQXUICPIDB-CKHAQHBXSA-N |
手性 SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)N)O.Cl |
规范 SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C(C(C(C(O5)CO)O)O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


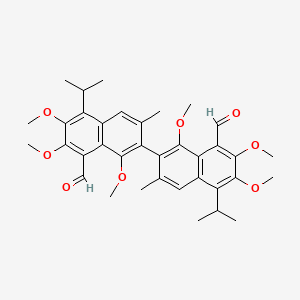
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
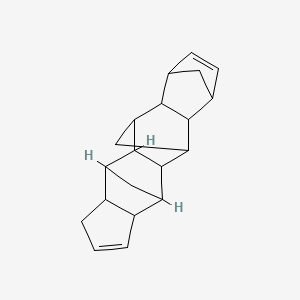

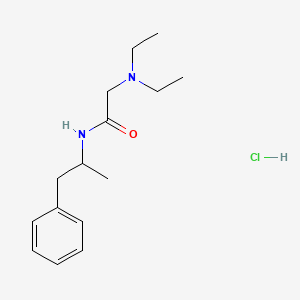
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)


